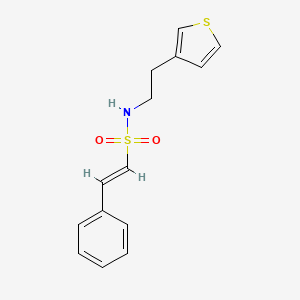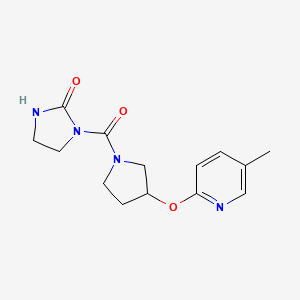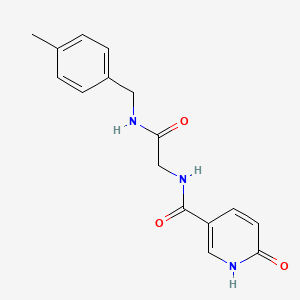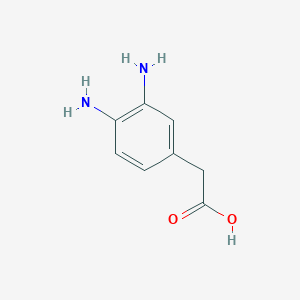
(E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C14H15NO2S2 and its molecular weight is 293.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Activities
A study by Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, including compounds related to "(E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide." These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound exhibited significant anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).
Endothelin Receptor Antagonism
Research by Harada et al. (2001) explored the structure-activity relationships (SARs) of 2-phenylethenesulfonamide derivatives as endothelin (ET) receptor antagonists. These studies found that certain derivatives, including those related to "this compound," showed excellent oral antagonistic activities against the ET receptor, with one compound advancing to clinical trials. This suggests a potential application in treating conditions related to endothelin receptor dysregulation (Harada et al., 2001).
Antimicrobial Activities
A study by Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, including compounds related to "this compound," for antimicrobial activities. The synthesized compounds demonstrated significant in vitro antimicrobial activity against bacterial and fungal isolates, indicating their potential as antimicrobial agents (Wardkhan et al., 2008).
Anticancer Drug Candidates
Gul et al. (2018) synthesized and evaluated a series of benzensulfonamide derivatives for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Compounds 34 and 36 showed high potential as anticancer drug candidates with selective inhibition of human carbonic anhydrase IX and XII isoenzymes, underscoring their relevance in developing new anticancer therapies (Gul et al., 2018).
Nonlinear Optical Limiting
Anandan et al. (2018) designed and synthesized thiophene dyes, including derivatives of "this compound," demonstrating enhanced nonlinear optical limiting behavior. These findings suggest applications in photonic or optoelectronic devices for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Propiedades
IUPAC Name |
(E)-2-phenyl-N-(2-thiophen-3-ylethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-19(17,11-8-13-4-2-1-3-5-13)15-9-6-14-7-10-18-12-14/h1-5,7-8,10-12,15H,6,9H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCAYFKIVBIHDJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958347.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)
![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)
![N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2958350.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958351.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide](/img/structure/B2958352.png)

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)
![2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2958356.png)
![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958361.png)



